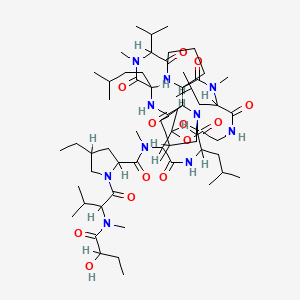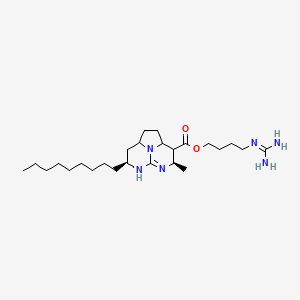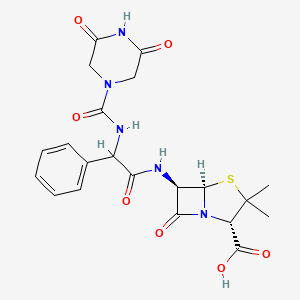
Desethyl-PIPC
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Desethyl-PIPC is a metabolite of piperacillin, a broad-spectrum beta-lactam antibiotic. Piperacillin is commonly used in combination with tazobactam to treat various bacterial infections. This compound is formed through the metabolic process in the human liver and has been detected in human plasma and urine after piperacillin administration .
Preparation Methods
Desethyl-PIPC is primarily formed as a metabolite of piperacillin in the human body. The formation involves the removal of an ethyl group from piperacillin, a process facilitated by liver enzymes . While there is limited information on the synthetic routes and industrial production methods specifically for desethylpiperacillin, it is known that piperacillin itself is synthesized through a series of chemical reactions involving the condensation of 6-aminopenicillanic acid with various side chains .
Chemical Reactions Analysis
Desethyl-PIPC undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Reducing agents such as sodium borohydride are commonly used.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may result in the formation of alcohols .
Scientific Research Applications
Desethyl-PIPC has several scientific research applications, including:
Chemistry: It is used as a reference compound in studies involving the metabolism of beta-lactam antibiotics.
Biology: It helps in understanding the metabolic pathways and enzymatic processes in the human liver.
Medicine: It is studied for its pharmacokinetics and potential therapeutic effects.
Industry: It is used in the development of new antibiotics and in the study of drug interactions
Mechanism of Action
Desethyl-PIPC exerts its effects by binding to specific penicillin-binding proteins located inside the bacterial cell wall. This inhibits the third and last stage of bacterial cell wall synthesis, leading to cell lysis and death. The molecular targets include various enzymes involved in cell wall synthesis, such as transpeptidases .
Comparison with Similar Compounds
Desethyl-PIPC is similar to other beta-lactam antibiotics, such as:
Piperacillin: The parent compound from which desethylpiperacillin is derived.
Amoxicillin: Another beta-lactam antibiotic with a similar mechanism of action.
Ceftriaxone: A cephalosporin antibiotic with a broader spectrum of activity.
What sets desethylpiperacillin apart is its formation as a unique human metabolite and its specific interactions with liver enzymes .
Properties
CAS No. |
59703-78-5 |
|---|---|
Molecular Formula |
C21H23N5O7S |
Molecular Weight |
489.5 g/mol |
IUPAC Name |
(2S,5R,6R)-6-[[2-[(3,5-dioxopiperazine-1-carbonyl)amino]-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |
InChI |
InChI=1S/C21H23N5O7S/c1-21(2)15(19(31)32)26-17(30)14(18(26)34-21)23-16(29)13(10-6-4-3-5-7-10)24-20(33)25-8-11(27)22-12(28)9-25/h3-7,13-15,18H,8-9H2,1-2H3,(H,23,29)(H,24,33)(H,31,32)(H,22,27,28)/t13?,14-,15+,18-/m1/s1 |
InChI Key |
DUHMIUBGJVWIBF-KRWWSPQJSA-N |
SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)NC(=O)N4CC(=O)NC(=O)C4)C(=O)O)C |
Isomeric SMILES |
CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)C(C3=CC=CC=C3)NC(=O)N4CC(=O)NC(=O)C4)C(=O)O)C |
Canonical SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)NC(=O)N4CC(=O)NC(=O)C4)C(=O)O)C |
Synonyms |
deethyl-piperacillin desethylpiperacillin |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


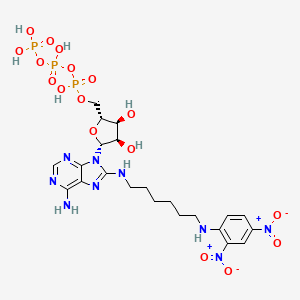
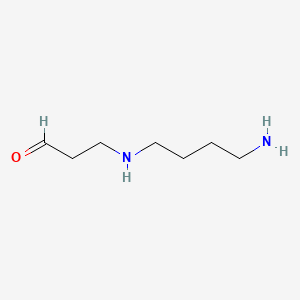
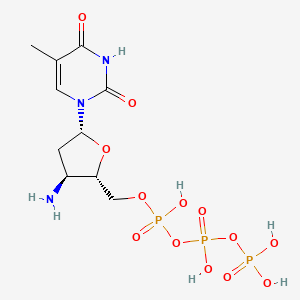
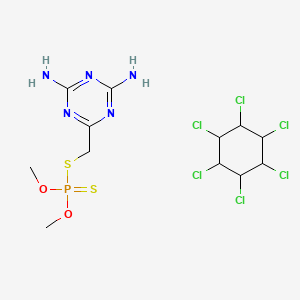


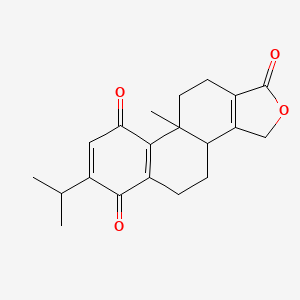
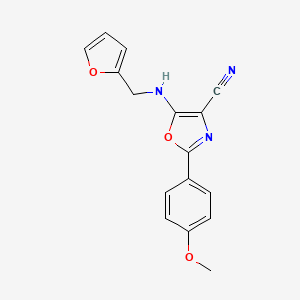
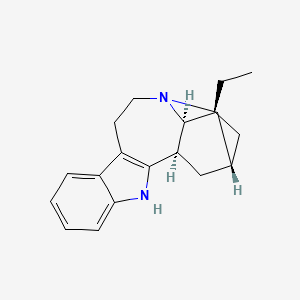
![6-Chloro-6-sulfanylidenebenzo[d][1,3,2]benzodioxaphosphepine](/img/structure/B1202277.png)
![Cyclopropanecarboxylic acid [5-(6-amino-5-cyano-3-methyl-2,4-dihydropyrano[2,3-c]pyrazol-4-yl)-2-ethoxyphenyl] ester](/img/structure/B1202278.png)
![N2-(4-fluorophenyl)-6-[[4-(2-pyridinyl)-1-piperazinyl]methyl]-1,3,5-triazine-2,4-diamine](/img/structure/B1202281.png)
